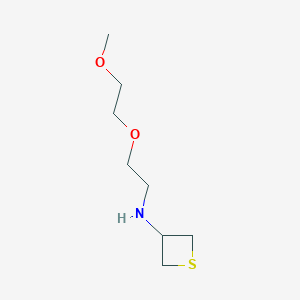
N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine is a chemical compound with the molecular formula C8H17NO2S It is characterized by the presence of a thietan ring, which is a four-membered ring containing sulfur, and an amine group attached to a 2-(2-methoxyethoxy)ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine typically involves the reaction of thietan-3-amine with 2-(2-methoxyethoxy)ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: N-substituted thietan-3-amines.
科学的研究の応用
N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the thietan ring may participate in covalent bonding or steric interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
類似化合物との比較
Similar Compounds
N-(2-(2-Methoxyethoxy)ethyl)phenothiazine: A compound with a similar 2-(2-methoxyethoxy)ethyl chain but a different core structure.
2-(2-Methoxyethoxy)ethylamine: A simpler compound with the same side chain but lacking the thietan ring.
Uniqueness
N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine is unique due to the presence of the thietan ring, which imparts distinct chemical and physical properties
特性
分子式 |
C8H17NO2S |
|---|---|
分子量 |
191.29 g/mol |
IUPAC名 |
N-[2-(2-methoxyethoxy)ethyl]thietan-3-amine |
InChI |
InChI=1S/C8H17NO2S/c1-10-4-5-11-3-2-9-8-6-12-7-8/h8-9H,2-7H2,1H3 |
InChIキー |
VANZCOPRKWJHAG-UHFFFAOYSA-N |
正規SMILES |
COCCOCCNC1CSC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15229149.png)
![2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15229157.png)
![1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B15229161.png)
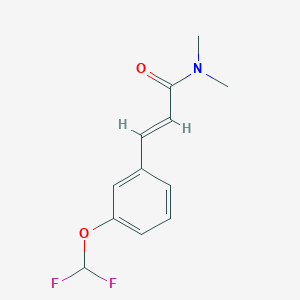
![Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B15229172.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)
![2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid](/img/structure/B15229189.png)

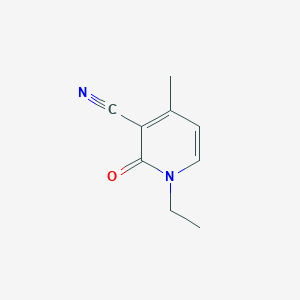
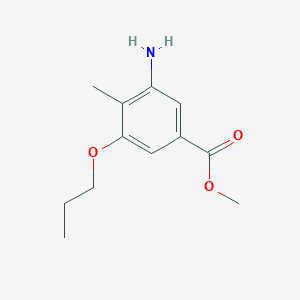
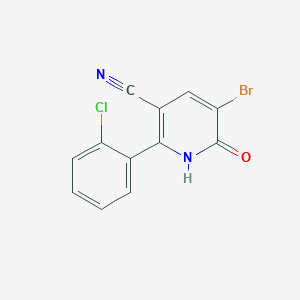
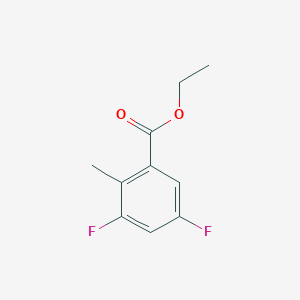

![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride](/img/structure/B15229244.png)
